1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a trichloromethyl group, and a methylphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using a trichloromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the methoxy or trichloromethyl groups.
Scientific Research Applications
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
o,p’-Methoxychlor: Similar structure with methoxy and trichloromethyl groups attached to a benzene ring.
4-Methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide: Contains similar functional groups but with an amide linkage.
Uniqueness
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32795-77-0 |
---|---|
Molecular Formula |
C16H15Cl3O |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3O/c1-11-3-5-12(6-4-11)15(16(17,18)19)13-7-9-14(20-2)10-8-13/h3-10,15H,1-2H3 |
InChI Key |
KMILMRPYBBCLQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.